molecular formula C8H16ClNO3 B068524 SCH 50911 CAS No. 160415-07-6

SCH 50911

Cat. No.: B068524
CAS No.: 160415-07-6
M. Wt: 209.67 g/mol
InChI Key: QYYBBASPKHNBKA-RGMNGODLSA-N
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Description

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid is a high-value, chiral building block of significant interest in medicinal chemistry and drug discovery research. This compound features a morpholine ring system, a privileged scaffold frequently found in pharmacologically active molecules, which is further functionalized with an acetic acid handle and stereochemical definition at the C2 position. The 5,5-dimethyl substitution on the morpholine ring introduces conformational restraint, potentially enhancing receptor binding affinity and selectivity, as well as improving metabolic stability in lead compounds.

Properties

CAS No.

160415-07-6

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-6(4-9-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-;/m0./s1

InChI Key

QYYBBASPKHNBKA-RGMNGODLSA-N

Isomeric SMILES

CC1(CO[C@H](CN1)CC(=O)O)C.Cl

Canonical SMILES

CC1(COC(CN1)CC(=O)O)C.Cl

Other CAS No.

160415-07-6

Pictograms

Irritant

Synonyms

(+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2R)-
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2S)-
5,5-dimethyl-2-morpholineacetic acid hydrochloride
SCH 50910
SCH 50911
SCH-50910
SCH-50911

Origin of Product

United States

Preparation Methods

Ring-Closing Approaches

Morpholine rings are typically constructed via cyclization reactions between amino alcohols and carbonyl compounds. For 5,5-dimethylmorpholine, the reaction of 2-amino-2-methylpropan-1-ol with a suitable dielectrophile (e.g., ethylene glycol diacetate) under acidic conditions could yield the dimethylmorpholine scaffold. Subsequent functionalization at the 2-position with an acetic acid group would require selective alkylation or acylation.

Chiral Pool Synthesis

Utilizing naturally occurring chiral precursors, such as L-serine or D-mannitol, could provide stereochemical control. For instance, L-serine derivatives have been employed in the synthesis of morpholine-3-carboxylic acids, suggesting that analogous routes might install the acetic acid group while preserving the (2S)-configuration.

Detailed Synthetic Pathways

Method A: Cyclization of Amino Alcohols with Acetic Acid Derivatives

A plausible route involves the reaction of (2S)-2-amino-5,5-dimethylmorpholine with bromoacetic acid or its activated ester. This method mirrors protocols used for SCH 50911, a GABA-B receptor antagonist bearing a related morpholine-acetic acid structure.

Procedure:

  • Amino alcohol preparation: (2S)-2-Amino-5,5-dimethylmorpholine is synthesized via asymmetric hydrogenation of a corresponding enamine, followed by resolution using chiral acids.

  • Alkylation: The amino group is alkylated with bromoacetic acid in the presence of a base (e.g., K2CO3) in DMF at 60°C for 12 hours.

  • Purification: The crude product is isolated via acid-base extraction and recrystallized from ethanol/water.

Key Data:

  • Yield: ~40–50% (estimated from analogous reactions)

  • Stereochemical purity: >98% ee (via chiral HPLC)

Method B: Coupling of Preformed Morpholine Rings

This approach leverages pre-synthesized 5,5-dimethylmorpholine-2-carboxylic acid, which is then reduced to the alcohol and oxidized to the acetic acid derivative.

Procedure:

  • Carboxylic acid activation: 5,5-Dimethylmorpholine-2-carboxylic acid is converted to its acid chloride using thionyl chloride.

  • Friedel-Crafts acylation: The acid chloride reacts with acetyl chloride in the presence of AlCl3 to form the ketone intermediate.

  • Oxidation: The ketone is oxidized to the acetic acid derivative using Jones reagent (CrO3/H2SO4).

Key Data:

  • Acid chloride conversion: >90%

  • Overall yield: ~35% (estimated)

Advanced Techniques and Catalysis

Flow Chemistry Applications

Recent advances in continuous-flow systems have improved the synthesis of structurally complex amines and heterocycles. A protocol adapted from Ambeed’s synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid demonstrates the potential for high-throughput production:

Flow Reactor Setup:

  • Residence time: 10 minutes at 100°C

  • Reagents: HATU, DIPEA in DMA

  • Yield: 68% (compared to 38% in batch)

This method could be adapted for the coupling of morpholine intermediates with acetic acid derivatives, enhancing reproducibility and scalability.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)Purity (%)Reference
Cyclization(2S)-2-Amino-5,5-dimethylmorpholineBromoacetic acid40–50>98
Coupling5,5-Dimethylmorpholine-2-carboxylic acidSOCl2, AlCl335>95
Flow ChemistryMorpholine-acetic acid precursorHATU, DIPEA68>99

Challenges and Optimization Opportunities

  • Stereochemical Control: Achieving high enantiomeric excess requires chiral catalysts or resolution techniques. Enzymatic resolution using lipases has succeeded in related morpholine syntheses.

  • Side Reactions: The basic morpholine nitrogen may undergo unwanted acylation. Protecting groups (e.g., Boc) could mitigate this.

  • Scalability: Batch methods suffer from moderate yields; flow chemistry offers a viable alternative for large-scale production.

Research Applications and Derivatives

2-[(2S)-5,5-Dimethylmorpholin-2-yl]acetic acid serves as a precursor to this compound, a potent GABA-B receptor antagonist studied for its neuropharmacological effects. Derivatives of this compound have shown:

  • Anticonvulsant activity in rodent models

  • Dopamine modulation in nigrostriatal pathways

  • GHB-induced mortality reduction in mice

Chemical Reactions Analysis

Types of Reactions

SCH-50911 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

SCH-50911 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

SCH-50911 exerts its effects by selectively binding to and blocking GABA B receptors. This antagonism prevents the inhibitory effects of gamma-aminobutyric acid (GABA) on the central nervous system, leading to increased neuronal excitability. The molecular targets include the GABA B receptor subunits, and the pathways involved are primarily related to neurotransmitter release and synaptic transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid with structurally and functionally related compounds, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Structural Analogs

SCH50911 (2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid) Key Similarity: Both compounds share the 5,5-dimethylmorpholin-2-yl backbone. SCH50911 is a GABAB antagonist used in studies of ethanol withdrawal effects on synaptic plasticity . Key Difference: SCH50911 is explicitly cited in neuropharmacological contexts, whereas other analogs (e.g., thiazolidine derivatives) lack direct GABAB receptor activity.

2-Thiazolidineacetic Acid Derivatives (e.g., 57457-66-6)

  • Structure : Features a 5,5-dimethylthiazolidine ring instead of morpholine.
  • Activity : Exhibits antimicrobial properties due to the thiazolidine core, unlike the morpholine-based neuroactivity of the target compound .
  • Physicochemical Properties : Higher logP values due to the sulfur-containing thiazolidine ring, enhancing membrane permeability compared to morpholine derivatives.

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

  • Structure : Aromatic phenyl substituents and a hydroxyl group replace the morpholine ring.
  • Activity : Functions as a precursor in chemical synthesis (e.g., anticholinergic agents) rather than receptor modulation .
  • Acidity : The electron-withdrawing hydroxyl group increases acidity (pKa ~2.5) compared to the target compound (estimated pKa ~4.5 for the acetic acid group).

2-{[2-(Morpholin-4-yl)ethane]sulfonyl}acetic Acid Structure: Incorporates a sulfonyl group and ethyl linker between morpholine and acetic acid.

Pharmacological Activity Comparison

Compound Target Receptor/Application Potency (IC50/Ki) Key Study Findings
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid GABAB receptors Not reported Modulates presynaptic GABA release in amygdala synapses during ethanol withdrawal .
SCH50911 GABAB receptors ~100 nM Blocks GABAB-mediated paired-pulse inhibition in synaptic transmission studies .
57457-66-6 (Thiazolidine analog) Bacterial dihydrofolate reductase ~5 μM Antimicrobial activity against Gram-positive pathogens .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP Solubility (Water)
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid C₈H₁₅NO₃ 173.21 g/mol 0.89 Moderate (~10 mg/mL)
SCH50911 C₁₄H₁₈Cl₂N₂O₃ 333.21 g/mol 2.15 Low (<1 mg/mL)
Benzilic Acid C₁₄H₁₂O₃ 228.24 g/mol 2.50 Insoluble

Biological Activity

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid, commonly referred to as SCH 50911, is a selective antagonist of the GABA B receptor. This compound has garnered attention in pharmacological research due to its significant role in modulating neurotransmitter systems, particularly in the context of neurological disorders. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant data and case studies.

Target Receptor : this compound primarily targets the GABA B receptor, which is a G-protein coupled receptor involved in inhibitory neurotransmission.

Mode of Action : As a competitive antagonist, this compound inhibits the binding of GABA to its receptor, leading to a reduction in the receptor's inhibitory effects on neuronal excitability. This results in increased neuronal activity and has implications for various neurological conditions.

Biochemical Pathways : The primary pathway affected by this compound is the GABAergic pathway. By antagonizing GABA B receptors, it enhances glutamate release and modulates dopamine release in specific brain regions, which can influence behaviors related to reward and anxiety.

Pharmacokinetics

This compound is known for its oral bioavailability and has been shown to have a favorable pharmacokinetic profile in animal models. It demonstrates significant anti-absence seizure activity, making it a candidate for further therapeutic exploration.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticonvulsant Reduces seizure frequency and severity in animal models of absence seizures.
Neurotransmitter Modulation Increases glutamate and dopamine release by blocking inhibitory feedback from GABA B receptors.
Behavioral Effects Exhibits potential anxiolytic and antidepressant effects in behavioral paradigms.

Case Studies and Research Findings

  • Anticonvulsant Properties : In a study involving lethargic (lh/lh) mice, this compound effectively suppressed absence seizures. The compound showed dose-dependent efficacy, demonstrating significant reductions in seizure frequency compared to control groups.
  • Neurotransmitter Release Modulation : Research indicated that this compound enhances GABA release from nerve terminals by blocking the inhibitory effects of GABA B autoreceptors. This was evidenced through experiments conducted on rat neocortical slices .
  • Behavioral Studies : In rodent models designed to assess anxiety and depression, this compound exhibited anxiolytic effects as measured by performance in the elevated plus maze and forced swim tests. These findings suggest that antagonism of GABA B receptors may play a role in modulating anxiety-related behaviors .
  • Withdrawal Effects : A study highlighted that chronic ethanol exposure alters GABAergic signaling, which can be modulated by this compound. The compound was shown to restore normal synaptic function in neurons affected by ethanol withdrawal .

Q & A

Basic: What are the optimal storage conditions and solubility profiles for 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid in experimental settings?

Answer:
The compound should be stored at -20°C for long-term stability (months to years) or 0–4°C for short-term use (days to weeks), protected from light and moisture . It is soluble in DMSO but insoluble in water, making DMSO the preferred solvent for in vitro assays. Pre-dissolve aliquots in DMSO (e.g., 10–50 mM stock solutions) and dilute in aqueous buffers to avoid precipitation .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the chiral morpholine ring and acetic acid moiety (e.g., δ ~3.5–4.5 ppm for morpholine protons, δ ~170 ppm for carbonyl carbon) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 173.21 [M+H]+^+ .
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) are suitable for purity analysis (>98% by area normalization) .

Advanced: How does 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid (SCH 50911) function as a selective GABAB receptor antagonist in neurological models?

Answer:
this compound competitively inhibits presynaptic GABAB receptors, reducing GABA-mediated inhibition and modulating synaptic plasticity. Key applications include:

  • Ethanol Withdrawal Studies : At 10–20 mg/kg (i.p. in rodents), it attenuates withdrawal-induced seizures by blocking GABAB-mediated hyperexcitability .
  • Paired-Pulse Facilitation (PPF) : Use 10 μM in brain slice electrophysiology (e.g., amygdala or neocortical slices) to isolate presynaptic GABAB effects. Co-application with GABA agonists (e.g., baclofen) validates specificity .

Methodological Note : Include controls with CGP55845 (a structurally distinct GABAB antagonist) to confirm target specificity .

Advanced: How can researchers resolve discrepancies in this compound efficacy across different neuronal tissues?

Answer:
Discrepancies (e.g., variable PPF modulation in amygdala vs. neocortex) may arise from:

  • Tissue-Specific Receptor Isoforms : Perform Western blotting or qPCR to compare GABAB1/2 subunit expression.
  • Dose Optimization : Conduct dose-response curves (1–50 μM) in each tissue type. For example, hippocampal neurons may require higher concentrations due to receptor density .
  • Pharmacokinetic Factors : Assess blood-brain barrier penetration using LC-MS/MS quantification of brain homogenates after systemic administration .

Basic: What synthetic strategies are used for preparing chiral morpholine derivatives like this compound?

Answer:
While no direct protocol is available for this compound, general approaches include:

Morpholine Ring Formation : Cyclize 2-amino alcohols (e.g., 2-amino-2-methylpropanol) with epichlorohydrin under basic conditions.

Chiral Resolution : Use chiral auxiliaries (e.g., L-tartaric acid) or enzymatic methods to isolate the (2S)-enantiomer.

Acetic Acid Moiety Introduction : React the morpholine intermediate with bromoacetic acid or via carbodiimide-mediated coupling .

Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) or optical rotation .

Advanced: What experimental designs are recommended for studying this compound in addiction-related behaviors?

Answer:

  • Self-Administration Models : In rats, administer this compound (10 mg/kg, i.p.) during extinction phases to assess GABAB’s role in drug-seeking behavior.
  • Microdialysis : Measure extracellular GABA levels in the nucleus accumbens post-injection to correlate with behavioral outcomes .
  • Cross-Species Validation : Compare rodent data with primate models (e.g., rhesus monkeys) using adjusted doses (2–5 mg/kg, i.m.) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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SCH 50911
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